
4-(Oxolan-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxolan-2-yl)butan-2-one is an organic compound with the molecular formula C8H14O2. It is a ketone with a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Oxolan-2-yl)butan-2-one can be synthesized through several methods. One common route involves the reaction of 4-(oxolan-2-yl)butan-1-ol with an oxidizing agent to form the ketone. The reaction typically requires conditions such as elevated temperatures and the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxolan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ketone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Oxolan-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(Oxolan-2-yl)butan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The tetrahydrofuran ring provides stability and enhances the compound’s ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Oxolan-2-yl)butan-1-ol: An alcohol with similar structural features but different reactivity.
4-(Oxolan-2-yl)butan-2-amine: An amine with distinct chemical properties and applications.
Uniqueness
4-(Oxolan-2-yl)butan-2-one is unique due to its ketone functionality combined with the tetrahydrofuran ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4-(oxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)4-5-8-3-2-6-10-8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
PMQRDJLOVZHSOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



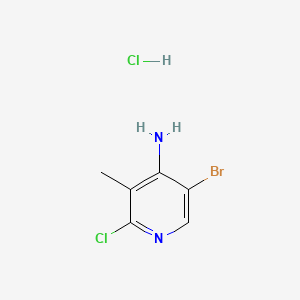
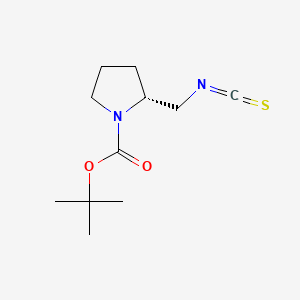
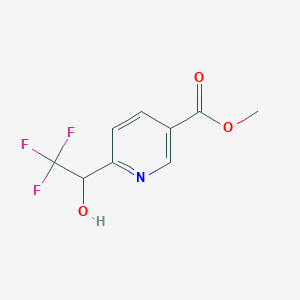


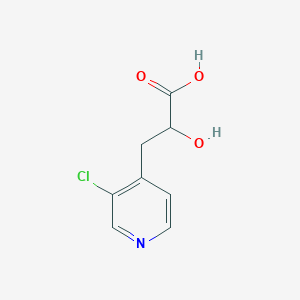

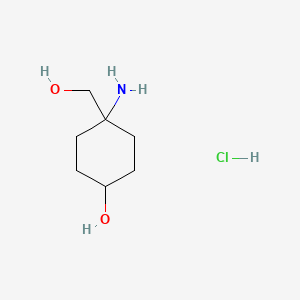
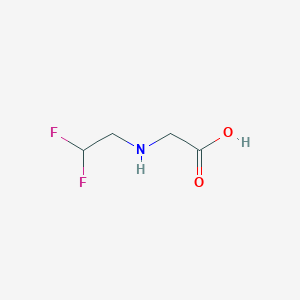
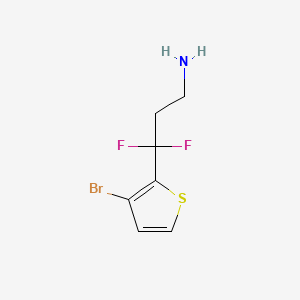
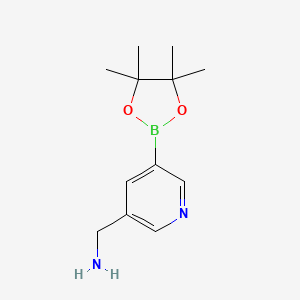

![4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine](/img/structure/B13598769.png)
